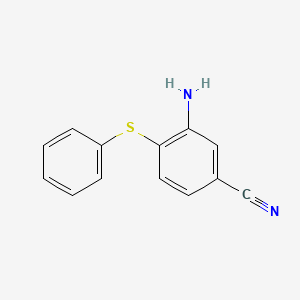

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

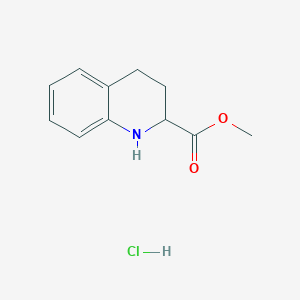

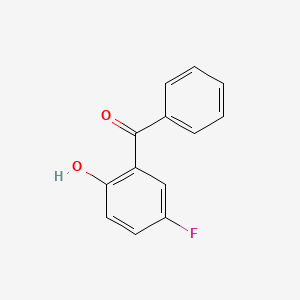

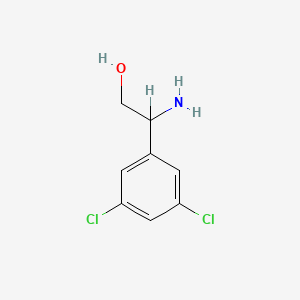

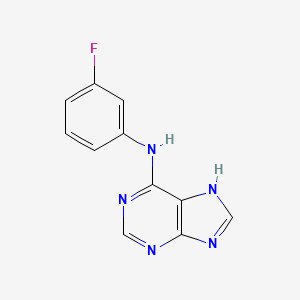

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile is a biochemical used for proteomics research . It has a molecular formula of C13H10N2S and a molecular weight of 226.3 .

Molecular Structure Analysis

The molecular structure of 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Crystal Structure Analysis

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile is a polysubstituted benzene derivative. Studies on similar compounds reveal insights into their crystal structures, which consist of phenyl moieties, methyl groups, a cyano group, an amino group, and other functional groups. These structures exhibit significant dihedral angles between benzene rings and coplanar arrangements with connected rings (Wan-qiang Zhang, 2013).

Photoredox Photoinitiating Systems

Derivatives of 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile have been explored as photoinitiators in 3D printing photopolymerization processes. These derivatives are effective in initiating free-radical polymerization of acrylates and cationic photopolymerization of epoxides under UV-A and visible light. The study of these derivatives provides insights into the initiation mechanisms and the efficacy of photopolymerization (Tomal, Pilch, Chachaj-Brekiesz, Ortyl, 2019).

Chemical Synthesis and Reactivity

The compound has been utilized in the synthesis of various derivatives, demonstrating its reactivity with different chemicals. For instance, its reactivity towards dimethylformamide dimethyl acetal, carbon disulfide, urea, and thiourea has been studied. Additionally, its antimicrobial activity has been reported, highlighting its potential in the development of new pharmaceuticals (Y. M. Elkholy, M. A. Morsy, 2006).

Molecular Structure and Packing

Investigations into similar amino benzonitrile derivatives have provided valuable information on molecular structures and packing. These studies have shown how different substituents affect the overall geometry and interactions of the molecules, which is critical for understanding their chemical and physical properties (A. Heine, R. Herbst‐Irmer, D. Stalke, W. Kühnle, K. Zachariasse, 1994).

Photocatalysis

Derivatives of this compound have been used as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This showcases their utility in light-driven chemical reactions to produce a variety of benzylic amines and ethers (Yiyang Chen, P. Lu, Yanguang Wang, 2019).

Polymerization Processes

Research has explored the applications of amino-benzene dicarbonitrile derivatives in various photopolymerization processes. These compounds have been found to be effective in cationic ring-opening photopolymerization of epoxides and free-radical photopolymerization of acrylates, highlighting their versatility in polymer chemistry (Emilia Hola, Maciej Pilch, Mariusz Galek, J. Ortyl, 2020).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the development of new antimicrobial agents, demonstrating the compound's potential in medical applications (S. Rostamizadeh, Masoomeh Nojavan, R. Aryan, H. Sadeghian, Mahdieh Davoodnejad, 2013).

Solar Cell Efficiency

Studies on related compounds show their application in enhancing the efficiency of polymer solar cells. These findings are significant for the development of more efficient and sustainable energy sources (Seonju Jeong, Sungho Woo, H. Lyu, Y. Han, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-4-phenylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJNVBOMYDXLIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370712 |

Source

|

| Record name | 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile | |

CAS RN |

337923-85-0 |

Source

|

| Record name | 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Trifluoromethyl)sulfanyl]benzamide](/img/structure/B1333566.png)

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)